1,1,1-Trifluoro-2-iodoethane

Radical chemistry Nucleophilic substitution Fluorination

1,1,1-Trifluoro-2-iodoethane (CF₃CH₂I, also known as 2,2,2-trifluoroethyl iodide) is a volatile, dense liquid halogenated alkane. It functions primarily as a potent electrophilic trifluoroethylating agent, distinguished by a highly reactive C–I bond that enables facile transfer of the valuable –CH₂CF₃ group.

Molecular Formula C2H2F3I
Molecular Weight 209.94 g/mol
CAS No. 353-83-3
Cat. No. B141898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trifluoro-2-iodoethane
CAS353-83-3
Synonyms1-Iodo-2,2,2-trifluoroethane;  2,2,2-Trifluoro-1-iodoethane;  2,2,2-Trifluoroethyl Iodide;  2,2,2-Trifluoroiodoethane;  2-Iodo-1,1,1-trifluoroethane; 
Molecular FormulaC2H2F3I
Molecular Weight209.94 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)I
InChIInChI=1S/C2H2F3I/c3-2(4,5)1-6/h1H2
InChIKeyRKOUFQLNMRAACI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1-Trifluoro-2-iodoethane (CAS 353-83-3): Technical Baseline and Procurement Overview


1,1,1-Trifluoro-2-iodoethane (CF₃CH₂I, also known as 2,2,2-trifluoroethyl iodide) is a volatile, dense liquid halogenated alkane [1]. It functions primarily as a potent electrophilic trifluoroethylating agent, distinguished by a highly reactive C–I bond that enables facile transfer of the valuable –CH₂CF₃ group [2]. Its combination of lipophilic character from the trifluoromethyl moiety and high reactivity from the iodine atom makes it a key building block in pharmaceutical and agrochemical synthesis.

Why 1,1,1-Trifluoro-2-iodoethane Cannot Be Casually Substituted with Other Fluoroalkyl Halides


Generic substitution of 1,1,1-trifluoro-2-iodoethane with other fluoroalkylating agents is scientifically unsound due to fundamentally different reactivity and selectivity profiles. Substituting the iodine atom with bromine or chlorine drastically reduces reaction rates and alters initiation pathways [1]. Switching to a different alkyl chain length, such as 1,1,1-trifluoro-3-iodopropane, changes the physical properties and the stability of the introduced fluorinated motif [2]. Furthermore, agents like trifluoroethyl tosylate exhibit completely different, and in some cases reversed, regioselectivity toward nucleophiles compared to the iodide, making direct substitution impossible without re-optimizing and likely compromising the synthetic outcome [3].

Quantitative Differentiation of 1,1,1-Trifluoro-2-iodoethane: A Comparator-Driven Evidence Guide for Procurement


Superior Reactivity of CF₃CH₂I vs. CF₃CH₂Br in Radical-Nucleophilic Substitution (SRN1)

In SRN1 reactions with thiolate ions, 1,1,1-trifluoro-2-iodoethane exhibits significantly higher reactivity than its bromide analog. While both 2,2,2-trifluoroethyl iodide and bromide react with thiolate ions in DMF under laboratory illumination to give high yields of the trifluoroethylthiol derivative, the corresponding chloride shows no reactivity under identical conditions. This establishes a clear reactivity hierarchy (I > Br >> Cl) and positions the iodide as the most effective reagent for this radical-nucleophilic substitution pathway [1].

Radical chemistry Nucleophilic substitution Fluorination

Divergent Regiochemical Outcomes: Iodide vs. Tosylate in Oxygen Alkylation

A direct head-to-head comparison in the radiosynthesis of the PET tracer [18F]TFMISO revealed a fundamental difference between 2,2,2-[18F]trifluoroethyl iodide and tosylate. The tosylate efficiently converted the alcohol precursor into the desired [18F]TFMISO ether with approximately 40% radiochemical conversion. In stark contrast, the iodide completely failed to yield the target product, instead producing undesired 1,1-difluoro-2-iodoethoxy and 1-fluoro-2-iodovinyloxy analogs [1]. This demonstrates that the leaving group directly dictates the product outcome, and the iodide is not a suitable substitute for the tosylate in this specific O-alkylation context.

PET Imaging Radiolabeling Nucleophilic substitution

Enhanced Stability and Handling vs. Gaseous Trifluorodiazoethane for Alkyne Functionalization

The development of a Pd-catalyzed trifluoroethylation of terminal alkynes using 1,1,1-trifluoro-2-iodoethane was driven by the need to replace a hazardous and inconvenient alternative. The previous copper-catalyzed method required pre-generation of gaseous 2,2,2-trifluorodiazoethane from 2,2,2-trifluoroethylamine hydrochloride and sodium nitrite [1]. In contrast, the method using CF₃CH₂I employs a commercially available, bench-stable liquid that can be used directly, eliminating the need for on-demand generation of a toxic and potentially explosive gas.

Cross-coupling Alkyne chemistry Homologation

First-in-Class Room-Temperature C–H Trifluoroethylation of Coumarins

A 2021 study reported the first visible-light-induced direct Csp²–H radical 2,2,2-trifluoroethylation of coumarins. This transformation is uniquely enabled by the use of CF₃CH₂I, which generates the CF₃CH₂• radical under photoredox conditions [1]. The method proceeds at room temperature with excellent functional group compatibility, allowing for the late-stage functionalization of complex molecules, a capability not demonstrated with other common trifluoroethylating agents under such mild conditions.

Photoredox catalysis C-H activation Late-stage functionalization

Where 1,1,1-Trifluoro-2-iodoethane Delivers Maximum Scientific and Industrial Value: 4 Definitive Application Scenarios


Radical-Mediated Synthesis of Trifluoroethyl Amines and Ketones

1,1,1-Trifluoro-2-iodoethane is a preferred reagent for generating the CF₃CH₂• radical under photochemical or thermal initiation [1]. Its high reactivity, as implied by the class-level reactivity of alkyl iodides versus bromides and chlorides [2], ensures efficient radical generation. This enables the synthesis of valuable trifluoroethyl amines and trifluoromethyl ketones from alkyl iodides, which are important motifs for modulating the properties of pharmaceutical candidates.

Palladium-Catalyzed Cross-Coupling with Terminal Alkynes and Aryl Halides

Given its stability as a liquid compared to gaseous alternatives like trifluorodiazoethane [1], 1,1,1-trifluoro-2-iodoethane is the reagent of choice for developing robust, scalable cross-coupling protocols. It is used in Pd- and Ni-catalyzed reactions to efficiently install the trifluoroethyl group onto aromatic rings and alkynes [2], enabling the construction of drug-like molecules with improved metabolic stability.

Visible-Light Photoredox Catalysis for Late-Stage Functionalization

This compound is uniquely suited for modern photoredox catalysis applications where mild, room-temperature conditions are required [1]. Its ability to undergo single-electron transfer (SET) to generate the CF₃CH₂• radical allows for the direct C–H functionalization of sensitive and complex substrates like coumarins and enamides [2]. This capability is critical for medicinal chemists performing late-stage diversification of lead compounds.

Synthesis of Building Blocks via Sulfinatodehalogenation

1,1,1-Trifluoro-2-iodoethane can be used in sulfinatodehalogenation reactions to add the trifluoroethyl group across alkenes and alkynes under mild conditions [1]. Its use in this context, often alongside the corresponding bromide, provides a versatile entry point to 1,1,1-trifluoroalkanes, which are key intermediates for surfactants, specialty polymers, and liquid crystal materials.

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